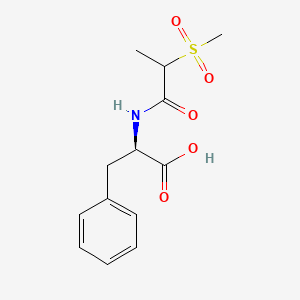
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a phenyl group, a methylsulfonyl group, and a propanoic acid moiety. Its chiral nature makes it an important molecule in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other chemical industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine derivatives and methylsulfonyl chloride.
Reaction Conditions: The reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, along with catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for the continuous production of the compound with consistent quality.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products
Oxidation Products: Oxidation typically leads to the formation of sulfone or sulfoxide derivatives.
Reduction Products: Reduction can yield the corresponding alcohol or amine derivatives.
Substitution Products: Substitution reactions result in the formation of new compounds with different functional groups replacing the methylsulfonyl group.
Applications De Recherche Scientifique
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its therapeutic potential in treating various diseases, particularly those requiring chiral drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid: The enantiomer of the compound with different chiral properties.
(2R)-2-(2-methylsulfonylpropanoylamino)-3-(4-methylphenyl)propanoic acid: A similar compound with a methyl group on the phenyl ring.
Uniqueness
Chirality: The (2R) configuration imparts unique stereochemical properties, making it distinct from its (2S) enantiomer.
Functional Groups: The presence of the methylsulfonyl and propanoic acid groups provides specific reactivity and interaction potential.
Propriétés
IUPAC Name |
(2R)-2-(2-methylsulfonylpropanoylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-9(20(2,18)19)12(15)14-11(13(16)17)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t9?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJHXBGMEKNAIE-HCCKASOXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(cycloheptylamino)ethyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6629513.png)
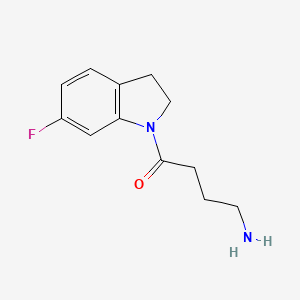
![3-Methyl-2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]butanamide](/img/structure/B6629534.png)
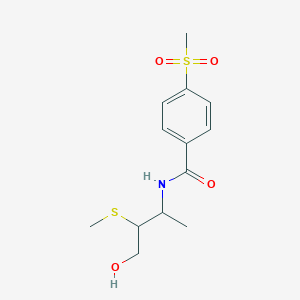
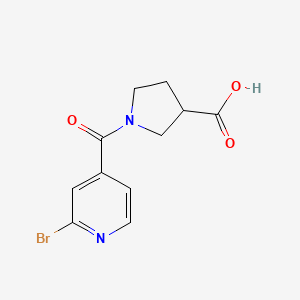
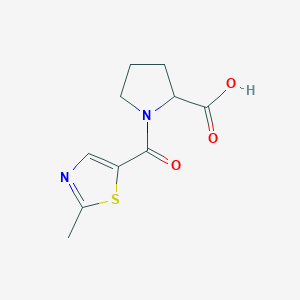
![2-[(2-Fluoropyridine-4-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B6629556.png)
![(2R)-2-[(2-fluoro-4-methoxybenzoyl)amino]-4-methylpentanoic acid](/img/structure/B6629559.png)
![(2R)-2-[[2-(oxan-2-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6629568.png)

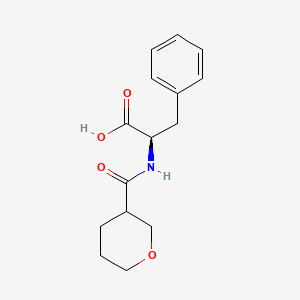
![(2R)-2-[(2-bromo-4-chlorobenzoyl)amino]butanoic acid](/img/structure/B6629596.png)
![(2R)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6629604.png)
![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]-2-phenylacetic acid](/img/structure/B6629611.png)
